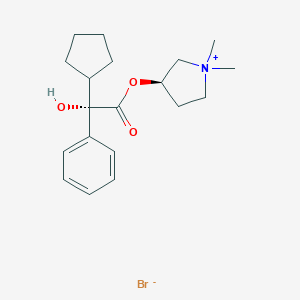

Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-

描述

Pyrrolidinium is a class of organic compounds characterized by a five-membered ring structure with a nitrogen atom . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidinium ring can be substituted with symmetric or asymmetric alkyl chain substituents to form a range of ionic liquids or plastic crystals .

Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Chemical Reactions Analysis

Pyrrolidinium compounds can undergo a variety of chemical reactions, depending on their specific structures and the conditions under which the reactions are carried out .

Physical And Chemical Properties Analysis

Pyrrolidinium compounds are recognized for their advantageous properties such as high conductivity, low viscosity, and good electrochemical and thermal stability .

科学研究应用

Reversal of Neuromuscular Blockade

Glycopyrrolate, in combination with neostigmine, is used for reversing neuromuscular blockade (NMB). This combination causes fewer changes in heart rate than atropine-neostigmine, which may be especially beneficial for elderly patients .

2. Treatment of Chronic Obstructive Pulmonary Disease (COPD) Glycopyrronium bromide is an inhaled long-acting muscarinic antagonist in development for the treatment of COPD. It has been compared for efficacy and safety in once-daily and twice-daily regimens in patients with moderate-to-severe COPD .

Use in Anesthetic Practice

Glycopyrrolate belongs to synthetic anticholinergic drugs and is used similarly to atropine in anesthetic practice .

Treatment of Sialorrhea (Drooling)

An oral glycopyrrolate solution has been shown to be effective in reducing drooling severity and frequency, improving the quality of life in patients and their caregivers .

Use in Ionic Electrolytes

Pyrrolidinium-based ionic electrolytes are recognized for their advantageous properties such as high conductivity, low viscosity, and good electrochemical and thermal stability .

Use in Bromide-Ion Batteries

Research has been conducted into the use of bromide-ion batteries, although it’s not clear if this specific compound is used in that research .

作用机制

Target of Action

Glycopyrrolate, also known as Glycopyrronium bromide, is a muscarinic antagonist . It has the highest affinity for M1 receptors , followed by M3, M2/M4, and M5 . Muscarinic receptors M1 to M4 are found in the lung, although M3 is predominantly responsible for bronchoconstriction and airway secretions .

Mode of Action

Glycopyrrolate competitively blocks muscarinic receptors, thus inhibiting cholinergic transmission . It blocks the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the CNS . This inhibition indirectly reduces the rate of salivation by preventing the stimulation of acetylcholine receptors .

Biochemical Pathways

The systemic distribution of muscarinic receptors throughout the body allows glycopyrrolate to reduce secretions from sweat glands, oral, airway, and gastric secretions . It also reduces cardiac inhibitory reflexes and bronchoconstriction in COPD .

Pharmacokinetics

Glycopyrrolate has highly variable pharmacokinetics. The mean volume of distribution in patients aged 1-14 years old is 1.3-1.8 L/kg, with a range of 0.7-3.9 L/kg . The volume of distribution in adults aged 60-75 years is 0.42 ± 0.22 L/kg . It is excreted in the urine as unchanged drug (IM: >80%, IV: 85%) and in the bile as unchanged drug (<5%) . The clearance in children and adolescents ≤14 years is a mean range of 1.01 to 1.41 L/kg/hour (range: 0.32 to 2.22 L/kg/hour), and in adults, it is 0.54 ± 0.14 L/kg/hour .

Result of Action

The result of glycopyrrolate’s action is a reduction in salivation, gastric secretions, and bronchoconstriction. It is used to treat hyperhidrosis, severe drooling, COPD, and in combination with other medications to treat ulcers . It is also used in anesthesia .

Action Environment

The action of glycopyrrolate can be influenced by environmental factors such as the patient’s renal function. Elimination is severely impaired in patients with renal failure . Therefore, the patient’s health status can significantly impact the compound’s action, efficacy, and stability.

安全和危害

未来方向

While specific future directions for “Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-” are not available, pyrrolidinium compounds in general continue to be an area of active research, with potential applications in various fields including medicine and materials science .

属性

IUPAC Name |

[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2S)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNYRYCIDCJBOM-POCMBTLOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CC[C@H](C1)OC(=O)[C@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)- | |

CAS RN |

129784-11-8 | |

| Record name | Glycopyrrolate, (2S,3'R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129784118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCOPYRROLATE, (2S,3'R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGB6MN0Z00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

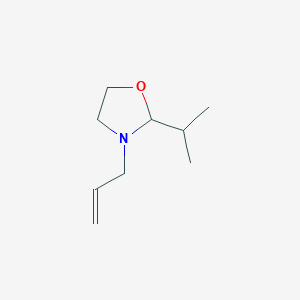

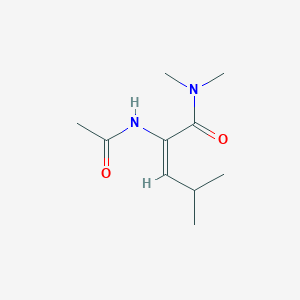

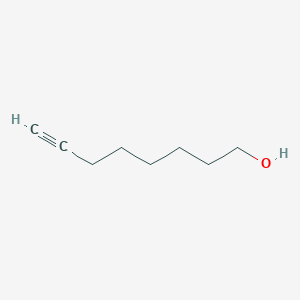

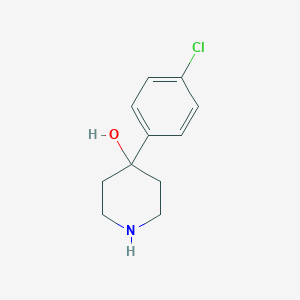

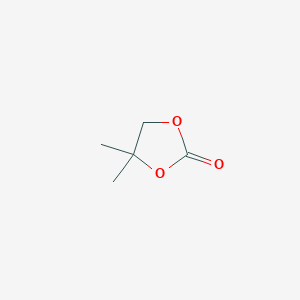

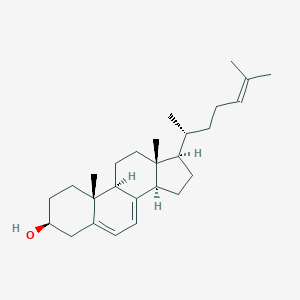

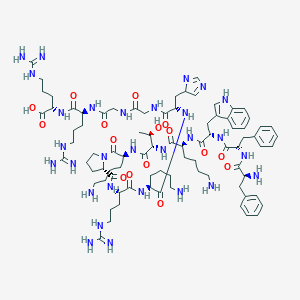

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B141391.png)

![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate](/img/structure/B141395.png)

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene](/img/structure/B141398.png)

![1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B141408.png)